Perindopril-d4 t-Butylamine Salt
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Overview
Description
Perindopril-d4 t-Butylamine Salt is a deuterium-labeled angiotensin-converting enzyme (ACE) inhibitor . It is a part of the API family of Perindopril t-Butylamine Salt . The product is stable isotope labelled .
Synthesis Analysis
The synthesis of Perindopril and its salts, including Perindopril-d4 t-Butylamine Salt, involves a process that includes the ACE inhibitor . This process is used for the preparation of the ACE inhibitor and pharmaceutically acceptable salts thereof as well as intermediates useful in said process .Molecular Structure Analysis
The molecular formula of Perindopril-d4 t-Butylamine Salt is C19 2H4 H28 N2 O5 . C4 H11 N . Its molecular weight is 445.63 .Chemical Reactions Analysis
Perindopril erbumine undergoes an oxidative coupling reaction with 2, 6-dichloroquinone-4-chlorimide . This reaction forms a colored species that can be measured for the estimation of perindopril in bulk and formulations .Physical And Chemical Properties Analysis
Perindopril-d4 t-Butylamine Salt is a neat product . It belongs to the TRC, Enzyme inhibitors, API Reference Standards & Research Materials product categories .properties
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O5.C4H11N/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;1-4(2,3)5/h12-16,20H,4-11H2,1-3H3,(H,23,24);5H2,1-3H3/t12-,13-,14-,15-,16-;/m0./s1/i3D3,12D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNMDWMQHSMDDE-LJPFWORXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC.CC(C)(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perindopril-d4 t-Butylamine Salt |
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